REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1.[OH:10]O>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:4]([CH3:9])=[N+:5]([O-:10])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
OO
|
Type
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CUSTOM
|
Details
|
The mixture is stirred for a further three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo (1.5 kPa), and two 50 ml portions of acetic acid
|
Type
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ADDITION
|
Details
|
are added
|
Type
|
CONCENTRATION
|
Details
|
the mixture being concentrated completely
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
DISTILLATION
|
Details
|
the mixture is distilled in a bulb tube oven
|
Type
|
DISTILLATION
|
Details
|
The fraction which distills at 120° C. (1.5 Pa)
|
Type
|
EXTRACTION
|
Details
|
is extracted
|
Type
|
STIRRING
|
Details
|
by stirring in a little diethyl ether
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=[N+](C=CC1)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |